Home > Products > Screening Compounds P49641 > (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea - 1797096-10-6

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea

Catalog Number: EVT-3000130
CAS Number: 1797096-10-6
Molecular Formula: C13H9ClF3N3OS
Molecular Weight: 347.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: This compound, with the molecular formula C28H16Br2F6N4O2, was the subject of a crystal structure analysis. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases) and exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist that demonstrated oral activity in rodent models of obesity. [, ] Conformational analysis and receptor docking studies revealed its binding mode to the CB1R. []

4-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound was studied for its C-F···π interactions, where the lone pair of a fluorine atom interacts with the pyridinyl π-ring. []
  • Relevance: While featuring the (trifluoromethyl)pyridin-2-yl fragment linked through an oxygen, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea in the position of the trifluoromethyl group (6-position instead of 5-position) and the presence of a 4-(1,2-dihydro-3H-pyrazol-3-one)methyl substituent on the phenyl ring instead of the thiourea group. []

3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

  • Compound Description: The crystal structure of this compound revealed the formation of dimers through O—H⋯O hydrogen bonds. []
  • Relevance: Similar to the previous compound, this molecule features the (trifluoromethyl)pyridin-2-yl fragment with the trifluoromethyl group at the 6-position instead of the 5-position found in (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It also incorporates a 3-methoxy-2-propenoic acid group at the ortho position of the phenyl ring, replacing the thiourea moiety. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor. Its synthesis involves a notable step where a trifluoromethyl group serves as a masked methyl group. []
  • Relevance: Though this compound shares the common feature of a halogenated pyridine ring with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, it diverges significantly in its overall structure. It lacks the trifluoromethyl group present in the target compound and instead features a pyrimidine ring linked to a 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl group through an oxygen atom. []

2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4-substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives

  • Compound Description: This series of compounds was synthesized and screened for antibacterial and antifungal activities. []

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: BMS-903452 is an antidiabetic clinical candidate targeting GPR119, demonstrating efficacy in rodent models of diabetes and increasing GLP-1 plasma levels in humans. []
  • Relevance: While containing a chloropyridine moiety, this compound differs structurally from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the trifluoromethyl group and features a complex substituted piperidine linked to the pyridine ring through an oxygen atom. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent inhibitor of the c-KIT kinase, exhibiting activity against a broad spectrum of mutants, including drug-resistant ones. It shows good bioavailability and in vivo efficacy in preclinical models of gastrointestinal stromal tumors. []
  • Relevance: This compound shares the chloro-(trifluoromethyl)phenyl structural element with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but in a different arrangement within the molecule. Instead of being directly attached to the pyridine ring, the chloro-(trifluoromethyl)phenyl in CHMFL-KIT-64 is connected to an acetamide group. Further structural distinctions arise from the presence of a dimethoxyquinoline ring system. []
  • Compound Description: This compound was synthesized as a probe for a fluorescence polarization-based competition binding assay. []
  • Relevance: This compound incorporates a thiourea group like (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, but differs substantially in its remaining structure. It notably features a complex xanthene-based system and a substituted imidazolylpyridine moiety. []
  • Compound Description: This compound is a novel crystalline form of a DGAT1 inhibitor, potentially useful for treating DGAT1 activity-related diseases. []
  • Relevance: While possessing a trifluoromethylpyridine fragment, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea in the position of the trifluoromethyl group (6-position instead of 5-position) and its connection via an amino group to another pyridine ring. Additionally, it incorporates a cyclohexylacetic acid moiety, contrasting with the phenylthiourea structure. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: T2384 is a PPARγ partial agonist, and its complex binding modes to orthosteric and allosteric sites were investigated using NMR spectroscopy. []
  • Relevance: This compound features a trifluoromethyl group and a chlorine substituent on a benzene ring, but it lacks the pyridine ring that is central to the structure of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. Further differences include the presence of a sulfonamide group and a chlorobenzothiazole moiety linked through a thioether. []

1-[5-(4-Chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives

  • Compound Description: This series of 2,5-disubstituted-1,3,4-thiadiazole derivatives was synthesized and evaluated for antimicrobial activity. []
  • Relevance: These compounds share a chlorophenyl group with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lack the pyridine and trifluoromethyl groups. They are based on a 1,3,4-thiadiazole core instead of the pyridine scaffold. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of amide derivatives was assessed for antiproliferative activity against the MCF7 human breast cancer cell line. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a fungicide with a pyrimidine core, demonstrating excellent activity against Puccinia sorghi and Erysiphe graminis, surpassing commercial fungicides like diflumetorim. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a small molecule antagonist of the P2X7 receptor with potent activity, high oral bioavailability, and acceptable safety margins in preclinical studies. []
  • Relevance: This compound and (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea share the chloro-(trifluoromethyl)phenyl structural element but differ in its connectivity. JNJ 54166060 connects this group directly to a fluoropyridyl-substituted tetrahydroimidazopyridine system. []

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i)

  • Compound Description: This compound exhibits significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines, inducing apoptosis and cell cycle arrest at the G1 phase. []

5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde & (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: These two compounds result from the reaction of cyclohexylamine with differently substituted pyrazole-4-carbaldehydes. []
  • Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of potential anti-tuberculosis drug candidates. []
  • Relevance: This compound shares the chloro-(trifluoromethyl)phenyl moiety with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lacks the pyridine ring. It is characterized by a piperidine-substituted ketone group. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benazamide hydrochloride

  • Compound Description: This compound, known as nilotinib, is an anti-leucaemia cytostatic drug used in cancer therapy. Research has explored different crystalline forms, including a novel nanosize weakly crystalline modification, to improve solubility and therapeutic efficacy. [, ]
  • Relevance: Though it features a trifluoromethylphenyl group and a pyridine ring, this compound differs significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea in overall structure. It lacks the chlorine substituent on the phenyl ring, and instead of being connected through an oxygen atom, the trifluoromethylphenyl group is directly linked to a pyridinylpyrimidine system. [, ]

1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

  • Compound Description: The crystal structure of this symmetrical compound, with two trifluoromethylpyridine moieties linked to a central benzene ring, has been reported. []
  • Relevance: This compound shares the trifluoromethylpyridine core with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lacks the chlorine substituent. Moreover, it has two methoxyphenyl groups attached to each pyridine ring and connects to a central benzene ring, differentiating it from the target compound's structure. []

(2,6-diisopropyl-phenyl)-[6-(2,6-dimethyl-phenyI)- pyridin-2-yl-methylene]-aimnopalladium(II) dichloromethane trisolvate

  • Compound Description: This palladium complex, featuring a chelating iminopyridine ligand, has been studied as a catalyst in various organic reactions. []
  • Relevance: Although it contains a pyridine ring, this compound differs substantially from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks both the trifluoromethyl and chlorine substituents on the pyridine ring. Furthermore, it incorporates a palladium atom coordinated to the pyridine nitrogen and imine nitrogen, forming a metal complex, which distinguishes it from the target compound. []

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

  • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring. []
  • Relevance: While featuring a trifluoromethylphenyl group, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea by incorporating a piperazine ring linked to a tetrahydrothienopyridine moiety. It lacks the chlorine substituent and the thiourea group present in the target compound. []

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methyl]thiourea–l-proline–methanol (1/1/1)1

  • Compound Description: This compound is a cocrystal consisting of a disubstituted thiourea molecule, l-proline, and methanol. [, ]

1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas

  • Compound Description: This series of o-amino-arylurea derivatives was designed, synthesized, and evaluated as KDR kinase inhibitors. []
  • Compound Description: This series of compounds was designed, synthesized, and evaluated as potential insecticidal and fungicidal agents. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: A series of these derivatives were synthesized and evaluated as potent antimicrobial agents, targeting Gram-positive bacteria. []
  • Relevance: These compounds, while containing a pyridine ring, differ substantially from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. They lack the chlorine and trifluoromethyl substituents and incorporate a thienopyridine system linked to an oxazolidinone moiety. []

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6,dimethylpyrimidin-2-yl)thiourea

  • Compound Description: This newly synthesized compound has shown definite herbicidal activity in preliminary biological tests. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a favorable pharmacokinetic profile. []
  • Relevance: While containing a trifluoromethoxyphenyl and a pyridine ring, this compound differs structurally from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the chlorine substituent and incorporates an imidazole ring system connected to the pyridine ring via a methylene linker. []

2-amino-4- (pyridin-2-yl) -5,6-dihydro-4H-1,3-oxazine derivatives

  • Compound Description: This series of compounds was designed and investigated for their potential as inhibitors of BACE-1 and/or BACE-2 enzymes. []
  • Relevance: These compounds share a pyridine ring with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lack the chlorine and trifluoromethyl substituents. They are characterized by a dihydrooxazine ring fused to the pyridine ring. []

(3R,4R)‐1‐(2,2‐difluoro‐ethyl)‐pyrrolidine‐3,4‐dicarboxylic Acid 3‐[(5‐Chloro‐pyridin‐2‐yl)‐amide] 4‐{[2‐Fluoro‐4‐(2‐oxo‐2H‐pyridin‐1‐yl)‐phenyl]‐amide}

  • Compound Description: This pyrrolidine-based compound has been identified as a potent, selective, and orally bioavailable factor Xa inhibitor. []
  • Relevance: Although it contains a chloropyridine moiety, this compound differs significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the trifluoromethyl group and features a pyrrolidine ring with two carboxylic acid groups, one of which is amidated with a fluoropyridylphenyl group. []
  • Compound Description: The crystal structure of this thiophene derivative, containing a trifluoromethylpyridine moiety, has been reported and compared to its analogs. [, ]
  • Relevance: While sharing a trifluoromethylpyridine core, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea by lacking the chlorine substituent and incorporating a thiophene ring linked to the pyridine through a carbonyl group. It also features a methoxyphenyl and a phenyl group attached to the pyrazole ring. [, ]
  • Compound Description: This series of compounds represents a class of DGAT inhibitors with various substituents on the aminopyridine moiety. []
  • Relevance: These compounds share the aminopyridine core with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, although they lack the chlorine and trifluoromethyl substituents. They are characterized by a cyclohexylacetic acid group attached to the phenyl ring. []

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1) and 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

  • Compound Description: Compound 1 served as a lead compound for developing FLT3 inhibitors as potential antipsoriatic agents. Structural optimization led to compound 18b, which showed potent activity in a psoriatic animal model. []
  • Relevance: While containing a chloro-(trifluoromethyl)phenyl group and a urea linker, these compounds differ significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea by incorporating a pyrazolopyrimidine system connected to the phenyl ring through an oxygen atom. []

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]-methadone (F 13640)

  • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist that exhibits central analgesia and attenuates allodynia-like behavior in a rat model of trigeminal neuropathic pain. [, ]
  • Relevance: This compound features a methylpyridine ring but differs significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the chlorine and trifluoromethyl substituents and incorporates a complex piperidine-methadone framework. [, ]

2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)thiazolidin-4-one and 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)-5-arylidenethiazolidin-4-ones

  • Compound Description: This series of compounds, synthesized from a benzimidazolylbenzenamine precursor, incorporates both thiazolidinone and imidazopyridine moieties. []

((2‐(2‐Iodophenyl)propan‐2‐yl)oxy)(trifluoromethyl)sulfane

  • Compound Description: This reagent acts as an electrophilic trifluoromethylthiolating agent, introducing a trifluoromethylthio (SCF3) group to various molecules. It is air and moisture stable, synthesized through reactions involving silver trifluoromethanethiolate (AgSCF3). []
  • Relevance: While possessing a trifluoromethyl group, this reagent differs substantially from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the pyridine ring and features an iodophenylpropanol moiety connected to the sulfur atom of the trifluoromethylthio group. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It exhibits pulmonary vasodilator effects and shows potential for treating pulmonary hypertension. []
  • Relevance: Though it contains a pyridine ring, this compound significantly differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the chlorine and trifluoromethyl substituents. Instead, it incorporates an imidazopyridine system linked to an oxadiazole and a pyrrolidine ring. []

Properties

CAS Number

1797096-10-6

Product Name

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea

Molecular Formula

C13H9ClF3N3OS

Molecular Weight

347.74

InChI

InChI=1S/C13H9ClF3N3OS/c14-10-5-7(13(15,16)17)6-19-11(10)21-9-3-1-8(2-4-9)20-12(18)22/h1-6H,(H3,18,20,22)

InChI Key

BUSXQPGPBCDEQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.